N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline
Description
The compound N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline is a benzimidazole-chromene hybrid with a conjugated planar structure. Its core consists of a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) linked to a 6-chloro-2H-chromen-2-ylidene scaffold and a 2-methylaniline substituent. Chromene derivatives are also known for photophysical properties and enzyme inhibition .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-chloro-N-(2-methylphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c1-14-6-2-3-7-18(14)27-23-17(13-15-12-16(24)10-11-21(15)28-23)22-25-19-8-4-5-9-20(19)26-22/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUKRKHLADZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline, a compound that combines the structural features of benzimidazole and chromenone, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that can be represented as follows:
This structure is characterized by the presence of a benzimidazole moiety, a chromenone framework, and a methylaniline substituent, which contribute to its diverse biological activities.
Target Proteins : The primary target of this compound appears to be the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in the DNA damage response pathway, influencing cell cycle progression and apoptosis.
Mode of Action :
- Inhibition of Chk1 : By inhibiting Chk1, the compound disrupts DNA repair mechanisms, potentially leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : The compound has been shown to interact with enzymes involved in oxidative stress pathways, suggesting it may possess antioxidant properties that could protect cells from damage.
Anticancer Activity
Research indicates that N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as p53 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induces apoptosis |
| BxPC-3 (pancreatic cancer) | 0.5 | Inhibits Chk1 activity |
| RD (rhabdomyosarcoma) | 16.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest it may inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration in infectious disease treatment .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory activity. It has been shown to reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy in Cell Lines : A study assessed the cytotoxicity of the compound on HeLa and BxPC-3 cells, revealing significant growth inhibition at low concentrations (IC50 values under 5 µM). The mechanism was attributed to Chk1 inhibition leading to apoptosis.
- Antimicrobial Screening : In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth at concentrations less than 10 µg/mL.
Pharmacokinetics
Benzimidazole derivatives are generally known for favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, specific pharmacokinetic data for this compound remains limited and warrants further investigation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzimidazole and chromene derivatives, focusing on substituent effects and functional group modifications.
Benzimidazole Derivatives with Varying 2-Position Substituents
Benzimidazole derivatives often exhibit bioactivity dependent on substituents at the 2-position. For example:
- 2-(Chloromethyl)-1H-benzimidazoles (Derivatives 32–39): These compounds, synthesized via chlorination of benzimidazole-methanol precursors, are used in biological studies to compare functional groups at the 2-position.
- Benzimidazole-2-carboxylic acids (Derivatives 40–46): Oxidation of benzimidazole-methanols yields carboxylic acids, which improve water solubility due to their ionizable nature. This contrasts with the target compound’s hydrophobic chromene and aniline groups, suggesting divergent pharmacokinetic profiles .
Benzimidazole Derivatives with Aromatic Substituents
- N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine and N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine: These compounds, evaluated for wheat germination inhibition, demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance bioactivity.
Chromene-Containing Compounds
- N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide : This sulfonamide-chromene hybrid features a dimethylchromene scaffold and a sulfonamide group, which confers rigidity and hydrogen-bonding capacity. In contrast, the target compound’s chromen-2-ylidene-aniline system lacks sulfonamide functionality but may exhibit stronger π-conjugation, influencing photostability or binding to aromatic residues in proteins .
Metal-Coordinated Benzimidazole Complexes
- [HgBr₂(N-(1H-benzimidazol-2-yl)ethylidene-imine)]: This mercury complex highlights benzimidazole’s ability to coordinate metals via the imine nitrogen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
